molecular formula C20H23N3O3S B278774 4-tert-butyl-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide

4-tert-butyl-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide

Cat. No. B278774
M. Wt: 385.5 g/mol
InChI Key: OZXLYXGSPANNJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide is a compound that has been extensively studied in recent years due to its potential therapeutic applications. This compound is also known as DTTB, and it is a benzamide derivative that has been synthesized through a series of chemical reactions.

Mechanism of Action

The mechanism of action of DTTB is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. Specifically, it has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and immune responses. It has also been shown to inhibit the activity of the proteasome, an enzyme complex that plays a key role in protein degradation and turnover.
Biochemical and Physiological Effects:
DTTB has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in various animal models of inflammation, including models of arthritis, colitis, and sepsis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DTTB in lab experiments is its specificity. It has been shown to selectively inhibit certain enzymes and signaling pathways, which makes it a valuable tool for studying the role of these pathways in various biological processes. However, one limitation of using DTTB is its potential toxicity. It has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on DTTB. One area of interest is its potential use as a therapeutic agent for various inflammatory and neurodegenerative diseases. Another area of interest is its potential use as a tool for studying the role of NF-κB and the proteasome in various biological processes. In addition, further research is needed to determine the optimal dosage and administration route for DTTB, as well as its potential side effects and toxicity in humans.
Conclusion:
In conclusion, DTTB is a compound that has been extensively studied in recent years due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, and it has been used as a tool for studying the role of certain enzymes and signaling pathways in various biological processes. While there are limitations to its use in lab experiments, DTTB has the potential to be a valuable therapeutic agent for various diseases, and further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of DTTB involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the synthesis of 2-(1,1-dioxo-1,2-benzothiazol-3-ylamino)ethylamine, which is then reacted with 4-tert-butylbenzoyl chloride to produce DTTB. The overall yield of this reaction is approximately 50%, and the purity of the final product can be confirmed using various analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry.

Scientific Research Applications

DTTB has been extensively studied in recent years due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been demonstrated to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

4-tert-butyl-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide

Molecular Formula

C20H23N3O3S

Molecular Weight

385.5 g/mol

IUPAC Name

4-tert-butyl-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide

InChI

InChI=1S/C20H23N3O3S/c1-20(2,3)15-10-8-14(9-11-15)19(24)22-13-12-21-18-16-6-4-5-7-17(16)27(25,26)23-18/h4-11H,12-13H2,1-3H3,(H,21,23)(H,22,24)

InChI Key

OZXLYXGSPANNJM-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCNC2=NS(=O)(=O)C3=CC=CC=C32

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCNC2=NS(=O)(=O)C3=CC=CC=C32

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCNC2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

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